molecular formula C9H14N2O B1435919 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126177-14-6

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1435919
CAS RN: 2126177-14-6
M. Wt: 166.22 g/mol
InChI Key: VRBWFKVWWKEJBB-UHFFFAOYSA-N
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Description

The compound “1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2126177-14-6 . It has a molecular weight of 166.22 . The compound is an oil in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” is an oil in its physical form . It has a molecular weight of 166.22 .

Scientific Research Applications

Antimicrobial Activity

Research by Cukurovalı et al. (2002) and Yilmaz and Cukurovalı (2003) explores the antimicrobial activity of Schiff base ligands, which include cyclobutane and thiazole rings related to the compound . These studies demonstrate the potential of these compounds in combating various microorganisms, highlighting their importance in developing new antimicrobial agents (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).

Photochemical Applications

Ohta et al. (2007) conducted studies on the photo[2+2]cycloaddition of compounds similar to 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol. They found that these reactions proceeded smoothly under specific conditions, leading to cyclobutane compounds with defined regio- and stereochemistry. This research provides valuable insights into the photochemical properties of such compounds (Ohta et al., 2007).

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions for “1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol” could involve further exploration of its potential uses in drug development.

Mechanism of Action

properties

IUPAC Name

1-[(2-methylimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWFKVWWKEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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